(1E)-N'-Phenyl-N,N-dipropylethanimidamide
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Overview
Description
N’-Phenyl-N,N-dipropylacetimidamide is an organic compound with a unique structure that includes a phenyl group attached to an imidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Phenyl-N,N-dipropylacetimidamide typically involves the reaction of N,N-dipropylamine with phenylacetimidoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-Phenyl-N,N-dipropylacetimidamide can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-Phenyl-N,N-dipropylacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N’-Phenyl-N,N-dipropylacetimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-Phenyl-N,N-dipropylacetimidamide exerts its effects involves interactions with specific molecular targets. The phenyl group can engage in π-π stacking interactions, while the imidamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the dipropyl groups.
N,N-Dipropylacetamide: Similar structure but lacks the phenyl group.
N-Phenyl-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of dipropyl.
Uniqueness
N’-Phenyl-N,N-dipropylacetimidamide is unique due to the presence of both phenyl and dipropyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.
Properties
CAS No. |
77486-45-4 |
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Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N'-phenyl-N,N-dipropylethanimidamide |
InChI |
InChI=1S/C14H22N2/c1-4-11-16(12-5-2)13(3)15-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3 |
InChI Key |
WXHTZOFSKZOBPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=NC1=CC=CC=C1)C |
Origin of Product |
United States |
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